Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate
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Overview
Description
Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with formyl, methoxy, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyrimidine derivatives under acidic or basic conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ethyl 6-carboxy-2-methoxypyrimidine-4-carboxylate.
Reduction: Ethyl 6-hydroxymethyl-2-methoxypyrimidine-4-carboxylate.
Substitution: Ethyl 6-formyl-2-substituted-pyrimidine-4-carboxylate.
Scientific Research Applications
Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The formyl and methoxy groups can interact with active sites of enzymes, while the carboxylate group can enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate: Similar structure but with a chromene ring instead of a pyrimidine ring.
Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate: Contains a hexahydro-pyrimidine ring with different substituents.
Uniqueness
Ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and potential biological activity. The combination of formyl, methoxy, and carboxylate groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C9H10N2O4 |
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Molecular Weight |
210.19 g/mol |
IUPAC Name |
ethyl 6-formyl-2-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C9H10N2O4/c1-3-15-8(13)7-4-6(5-12)10-9(11-7)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
DHZHQHLBISVADS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C=O)OC |
Origin of Product |
United States |
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